BenchChemオンラインストアへようこそ!

4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine

Medicinal Chemistry Kinase Inhibitor Synthesis SAR Optimization

4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine (CAS 1211520-73-8) is a pre-functionalized kinase inhibitor scaffold with critical 5-CF3 and 4-Cl substitution. The 4-Cl enables regioselective SNAr diversification to 4-anilino derivatives targeting EGFR, JAK, BTK, and CK1d/e. The pre-installed 5-CF3 eliminates harsh late-stage trifluoromethylation and modulates hinge-region binding for kinase selectivity. Generic 5-H or 5-methyl analogs lack essential electronic modulation for CK1d/e potency. Procure this exact CAS to ensure synthetic accessibility and target engagement fidelity.

Molecular Formula C7H3ClF3N3
Molecular Weight 221.57 g/mol
CAS No. 1211520-73-8
Cat. No. B1459236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine
CAS1211520-73-8
Molecular FormulaC7H3ClF3N3
Molecular Weight221.57 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)N=CN=C2Cl)C(F)(F)F
InChIInChI=1S/C7H3ClF3N3/c8-5-4-3(7(9,10)11)1-12-6(4)14-2-13-5/h1-2H,(H,12,13,14)
InChIKeyXTQGBMSLTHSCEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine (CAS 1211520-73-8) | ATP-Competitive Kinase Inhibitor Scaffold


4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine (CAS 1211520-73-8) is a heterocyclic small molecule belonging to the pyrrolo[2,3-d]pyrimidine class, a structural deaza-isostere of adenine that functions as an ATP-competitive kinase inhibitor scaffold [1]. The compound features a 4-chloro substituent on the pyrimidine ring and a 5-trifluoromethyl group on the pyrrole ring (molecular formula C₇H₃ClF₃N₃, MW 221.57 g/mol, melting point 52-56 °C), with commercial purity typically ≥95% . This substitution pattern confers dual functional utility: the 4-chloro serves as a reactive handle for nucleophilic aromatic substitution (SNAr) in further derivatization, while the electron-withdrawing 5-trifluoromethyl group modulates electronic properties and target binding interactions. The compound is primarily employed as a core intermediate in medicinal chemistry programs targeting multiple kinases including CK1δ/ε, JAK family members, BTK, and EGFR-TK .

Why 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine Cannot Be Interchanged with Unsubstituted or Mono-Substituted Pyrrolopyrimidines


Generic substitution of pyrrolo[2,3-d]pyrimidine analogs is scientifically unsound because the 5-position substituent directly modulates kinase binding affinity and selectivity [1]. The trifluoromethyl group at C-5 introduces strong electron-withdrawing effects that alter the electron density distribution across the bicyclic core, affecting hydrogen bonding interactions with hinge region residues in the ATP-binding pocket. Unsubstituted 7H-pyrrolo[2,3-d]pyrimidine (MW 119.12 g/mol) lacks this critical electronic modulation entirely, while 5-methyl analogs provide only weak inductive donation. The 4-chloro substituent is equally non-negotiable for synthetic utility: it serves as the primary reactive site for SNAr displacement with amine nucleophiles, enabling late-stage diversification to 4-anilino or 4-amino derivatives that are the pharmacologically active species in many kinase inhibitor programs [2]. Procuring a 4-H or 5-H analog would fundamentally alter both synthetic accessibility and target engagement profiles.

4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine: Quantitative Differentiation Evidence vs. Comparators


5-Trifluoromethyl vs. 5-H: Functional Necessity for Synthetic Derivatization

The 5-trifluoromethyl substituent distinguishes this compound from unsubstituted 7H-pyrrolo[2,3-d]pyrimidine by providing essential electron-withdrawing character that influences both synthetic reactivity and target binding. In SNAr reactions at the 4-chloro position, the electron-withdrawing nature of the 5-CF₃ group modestly activates the pyrimidine ring toward nucleophilic attack relative to 5-H analogs [1]. More critically, in kinase inhibitor SAR studies, pyrrolo[2,3-d]pyrimidines bearing electron-withdrawing 5-substituents demonstrate altered kinase selectivity profiles and enhanced potency compared to unsubstituted cores [2].

Medicinal Chemistry Kinase Inhibitor Synthesis SAR Optimization

4-Chloro vs. 4-H Analogs: Irreplaceable Synthetic Handle for Late-Stage Diversification

The 4-chloro substituent enables regioselective nucleophilic aromatic substitution (SNAr) with amine nucleophiles to yield 4-anilino or 4-amino pyrrolo[2,3-d]pyrimidine derivatives—the pharmacologically active species in numerous kinase inhibitor programs [1]. In a representative medicinal chemistry program targeting EGFR-TK, the 4-chloro-pyrrolo[2,3-d]pyrimidine core was selectively substituted at C-4 with various amines, followed by Suzuki cross-coupling at C-6, generating 100 pyrrolopyrimidine-based structures for SAR evaluation [1]. This synthetic route yielded 28 inhibitors with EGFR activity comparable to or better than the approved drug Erlotinib (IC₅₀ = 0.4 nM baseline), with the most active compounds demonstrating comparable or superior antiproliferative activity to Erlotinib in 19 of 25 cancer cell lines tested [1]. 4-H analogs (unsubstituted at C-4) lack this reactive handle entirely and cannot undergo analogous SNAr diversification without prior activation (e.g., oxidation or halogenation).

Synthetic Chemistry SNAr Reaction Building Block

Core Scaffold Enabling Broad-Spectrum Kinase Inhibition with Documented Potency Ranges

The pyrrolo[2,3-d]pyrimidine scaffold, of which 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine is a key functionalized intermediate, has demonstrated broad-spectrum kinase inhibitory activity across multiple therapeutic targets [1]. In a systematic kinase profiling study, a 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivative (compound 6f) was screened against a panel of 53 oncogenic kinases at 10 μM concentration, demonstrating highly selective inhibitory activity towards FGFR4, Tie2, and TrkA kinases [1]. This profiling establishes the scaffold's capacity for selective kinase targeting when appropriately functionalized. Notably, the trifluoromethyl group at C-5, as present in the target compound, is a common structural motif in potent kinase inhibitors because it enhances lipophilicity, metabolic stability, and target binding through hydrophobic interactions and favorable electronic effects [2]. The target compound provides the pre-functionalized core that enables such selectivity-optimized derivatives without requiring de novo halogenation or trifluoromethylation steps.

Kinase Profiling Cancer Therapeutics Pyrrolopyrimidine SAR

4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine: Optimal Research and Industrial Application Scenarios


Synthesis of 4-Anilino/4-Amino Pyrrolo[2,3-d]pyrimidine EGFR-TK Inhibitor Libraries

This compound serves as the optimal starting material for synthesizing 4-anilino-pyrrolo[2,3-d]pyrimidine libraries targeting EGFR tyrosine kinase. The 4-chloro substituent undergoes regioselective SNAr displacement with aniline derivatives, enabling rapid generation of diverse C-4 substituted analogs. As demonstrated in published medicinal chemistry programs, this approach yielded 100 pyrrolopyrimidine-based structures, with 28 inhibitors achieving EGFR IC₅₀ comparable to or better than Erlotinib (0.4 nM) . The 5-CF₃ group remains intact throughout derivatization, providing consistent electronic modulation across library members.

Development of CK1δ/ε-Targeted Therapeutics for Neurodegenerative Disease and Oncology Programs

4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine (also designated CTPP) has been identified as a potent inhibitor of the protein kinases CK1δ/ε . Research has demonstrated that CTPP is highly effective in inhibiting CK1δ/ε activity and has displayed promising results in preclinical studies as a potential treatment for Huntington's disease, breast cancer, and Alzheimer's disease . In breast cancer models, the compound inhibits cell proliferation by promoting p53-mediated apoptosis . This specific substitution pattern (4-Cl, 5-CF₃) is essential for CK1δ/ε inhibitory activity—alternative 5-position substituents would produce different selectivity profiles, making this compound uniquely suited for CK1δ/ε-focused programs.

Precursor for Selective Kinase Inhibitors with 5-CF₃-Dependent Binding Enhancement

The 5-trifluoromethyl group in this compound confers electron-withdrawing character that modulates kinase binding interactions . This compound provides the pre-functionalized pyrrolo[2,3-d]pyrimidine core with the 5-CF₃ group already installed, eliminating the need for late-stage trifluoromethylation—a step that typically requires harsh conditions (e.g., Umemoto's reagent, Ruppert-Prakash reagent) or transition metal catalysis (copper-mediated or photoredox trifluoromethylation) with variable yields and functional group compatibility concerns. The 4-chloro handle enables subsequent diversification without disturbing the metabolically stable and lipophilicity-enhancing CF₃ group. Derivatives synthesized from this scaffold have been evaluated in kinase profiling panels demonstrating selective inhibition patterns across 53 oncogenic kinases [1].

Comparative SAR Studies of 5-Position Substituent Effects on Kinase Selectivity

For medicinal chemistry groups systematically investigating structure-activity relationships at the pyrrolo[2,3-d]pyrimidine 5-position, this compound serves as the essential 5-CF₃ comparator. Parallel synthesis using this compound alongside 5-H, 5-Cl, 5-Br, 5-methyl, and 5-aryl analogs enables quantitative assessment of how electron-withdrawing character, steric bulk, and lipophilicity at C-5 influence kinase selectivity and potency . The pyrrolo[2,3-d]pyrimidine scaffold has emerged as an important class of targeted cancer therapeutics precisely because the 5-position offers an adaptable platform for modulating kinase selectivity . Without the 5-CF₃ analog (this compound), SAR studies remain incomplete and cannot capture the full spectrum of electronic effects achievable at this position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.